2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl
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Overview
Description
“2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl” is a chemical compound with the linear formula C9H13ClFNO . It is also known as "®-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12FNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H . This indicates that the molecule contains a fluorine atom attached to a phenyl ring, which is further attached to a carbon atom bearing an amino and a hydroxyl group .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 205.66 . The compound should be stored at 2-8°C .Scientific Research Applications
Fluorescence Studies and Detection of Zinc Ions
Research has utilized structurally related fluorophores for the detection of Zn^2+ ions in biological systems. Studies have shown that specific fluorophores can form ternary Zn^2+ complexes, demonstrating varying fluorescence quantum yields based on their coordination environment. This variation is crucial for the detection of intracellular Zn^2+ levels, highlighting the potential of similar compounds in biological imaging and metal ion detection (Hendrickson et al., 2003), (Coleman et al., 2010).
Antitumor Activity
Certain aminoalkanol hydrochlorides, structurally related to 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, have been synthesized and tested for their antitumor activity. These compounds have demonstrated significant potential, opening avenues for further exploration into their application in cancer treatment and pharmacology (Isakhanyan et al., 2016).
Synthesis and Application in Organic Chemistry
Fluorine substitution, as seen in compounds structurally similar to 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, plays a critical role in organic synthesis, offering pathways to novel organic compounds. These synthetic routes not only enable the creation of new molecules but also have implications for the development of new materials and chemical reagents (Klapötke et al., 2015), (Hisham et al., 2019).
Chemosensors for Metal Ion Detection
Compounds with functionalities similar to 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl have been developed as chemosensors for metal ions. These sensors show remarkable fluorescence enhancement in the presence of Zn^2+ ions, demonstrating their potential in environmental monitoring and biological applications. The ability to detect and quantify Zn^2+ in living cells and water samples with high sensitivity and specificity underlines the importance of such compounds in analytical chemistry (Park et al., 2015).
Peptide Synthesis
In the realm of peptide synthesis, structurally related compounds serve as amino-protective groups, which are essential for the synthesis of peptides. These groups, which can be labile in alkaline media, facilitate the synthesis of complex peptides by protecting amino groups during the synthetic process. This highlights the utility of such compounds in the development of peptides for therapeutic and research purposes (Verhart & Tesser, 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2-amino-2-(3-fluoro-2-methylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQXUHCCNVLRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl |
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